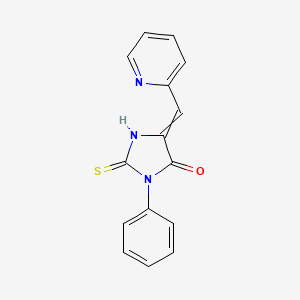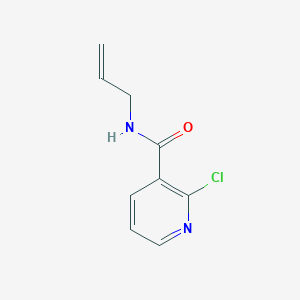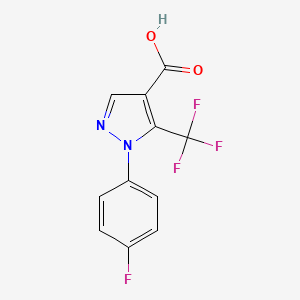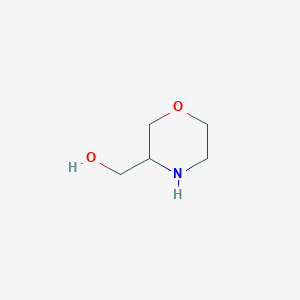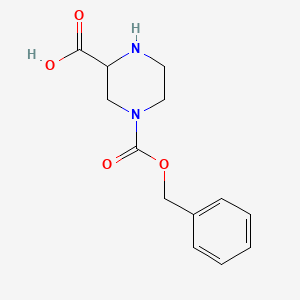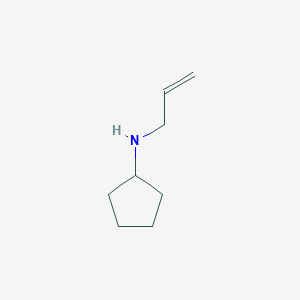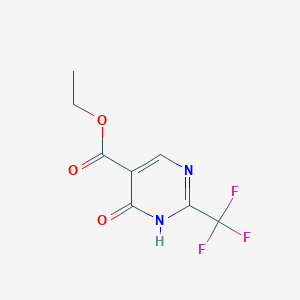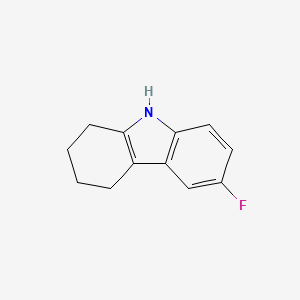
1-(4-氨基苯氧基)-3-咪唑-1-基丙-2-醇
描述
1-(4-Amino-phenoxy)-3-imidazol-1-yl-propan-2-ol is an organic compound that features both an amino group and an imidazole ring
科学研究应用
1-(4-Amino-phenoxy)-3-imidazol-1-yl-propan-2-ol has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: The compound is explored for its use in the synthesis of advanced materials, such as polymers and resins with unique properties.
Biological Studies: It is used in biochemical assays to study enzyme activity and protein interactions.
作用机制
Target of Action
The primary target of the compound 1-(4-Amino-phenoxy)-3-imidazol-1-yl-propan-2-ol is reactive oxygen species (ROS), specifically the hydroxyl radical (OH•) . ROS are pro-oxidant molecules synthesized in the body with various functions and are essential for life .
Mode of Action
1-(4-Amino-phenoxy)-3-imidazol-1-yl-propan-2-ol interacts with its targets, the OH• radicals, through a mechanism based on deprotection . This compound can react with highly active OH• radicals and peroxidase reactive intermediates .
Biochemical Pathways
The compound 1-(4-Amino-phenoxy)-3-imidazol-1-yl-propan-2-ol affects the biochemical pathways related to the production and regulation of ROS. The OH• radical, one of the ROS, has a tendency to bind to lipids, DNA, and proteins, causing irreversible damage in cells . The most devastating consequences related to excess OH• radicals occur via direct binding to nucleic acids and proteins .
Result of Action
The molecular and cellular effects of 1-(4-Amino-phenoxy)-3-imidazol-1-yl-propan-2-ol’s action primarily involve the neutralization of OH• radicals. By reacting with these radicals, the compound helps to prevent the irreversible damage that these radicals can cause to lipids, DNA, and proteins within cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-(4-Amino-phenoxy)-3-imidazol-1-yl-propan-2-ol. Factors such as the presence of other reactive species, the concentration of antioxidants, and the overall oxidative stress level in the body can impact the effectiveness of this compound
生化分析
Biochemical Properties
1-(4-Amino-phenoxy)-3-imidazol-1-yl-propan-2-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase . These interactions are crucial as they help in mitigating oxidative damage within cells. Additionally, 1-(4-Amino-phenoxy)-3-imidazol-1-yl-propan-2-ol can bind to specific proteins involved in cell signaling pathways, thereby modulating their activity and influencing downstream effects .
Cellular Effects
The effects of 1-(4-Amino-phenoxy)-3-imidazol-1-yl-propan-2-ol on various cell types and cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, in human neutrophils, it can induce the production of reactive oxygen species, leading to oxidative burst and activation of nuclear factor kappa B (NF-κB) signaling pathway . This activation results in the production of pro-inflammatory cytokines, such as interleukin-8, which plays a role in immune responses .
Molecular Mechanism
At the molecular level, 1-(4-Amino-phenoxy)-3-imidazol-1-yl-propan-2-ol exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation . For instance, it has been observed to inhibit the activity of certain kinases involved in cell signaling pathways, thereby modulating cellular responses . Additionally, 1-(4-Amino-phenoxy)-3-imidazol-1-yl-propan-2-ol can influence gene expression by interacting with transcription factors and altering their binding to DNA .
Temporal Effects in Laboratory Settings
The stability and degradation of 1-(4-Amino-phenoxy)-3-imidazol-1-yl-propan-2-ol over time in laboratory settings are critical for its effective use in research. Studies have shown that this compound remains stable under standard laboratory conditions for extended periods . Its long-term effects on cellular function have been observed in both in vitro and in vivo studies. For example, prolonged exposure to 1-(4-Amino-phenoxy)-3-imidazol-1-yl-propan-2-ol can lead to sustained activation of oxidative stress responses and alterations in cellular metabolism .
Dosage Effects in Animal Models
The effects of 1-(4-Amino-phenoxy)-3-imidazol-1-yl-propan-2-ol vary with different dosages in animal models. At lower doses, it has been shown to have beneficial effects, such as enhancing antioxidant defenses and reducing oxidative damage . At higher doses, it can induce toxic effects, including cellular apoptosis and tissue damage . These threshold effects highlight the importance of careful dosage optimization in experimental settings.
Metabolic Pathways
1-(4-Amino-phenoxy)-3-imidazol-1-yl-propan-2-ol is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its biotransformation and elimination from the body . Additionally, this compound can influence metabolic flux and alter metabolite levels within cells . Understanding these metabolic pathways is crucial for predicting its pharmacokinetic behavior and potential drug interactions.
Transport and Distribution
The transport and distribution of 1-(4-Amino-phenoxy)-3-imidazol-1-yl-propan-2-ol within cells and tissues are mediated by specific transporters and binding proteins . For instance, it can be transported across cell membranes by organic cation transporters, facilitating its intracellular accumulation. Once inside the cell, it can bind to various proteins, influencing its localization and activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Amino-phenoxy)-3-imidazol-1-yl-propan-2-ol typically involves a multi-step process. One common method includes the following steps:
Formation of the Amino-phenoxy Intermediate: This step involves the reaction of 4-nitrophenol with a suitable amine to form 4-amino-phenol.
Attachment of the Imidazole Ring: The 4-amino-phenol is then reacted with an imidazole derivative under specific conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of catalysts and controlled environments to ensure consistency and efficiency.
化学反应分析
Types of Reactions
1-(4-Amino-phenoxy)-3-imidazol-1-yl-propan-2-ol can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like alkoxides or thiolates can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while substitution reactions can introduce various functional groups onto the phenoxy ring.
相似化合物的比较
Similar Compounds
1-(4-Amino-phenoxy)-3-benzoimidazol-1-yl-propan-2-ol: This compound has a benzoimidazole ring instead of an imidazole ring.
3,3-bis [4-(4-amino-phenoxy)-3-methylphenyl]phthalide: This compound features a phthalide core with amino-phenoxy groups.
Uniqueness
1-(4-Amino-phenoxy)-3-imidazol-1-yl-propan-2-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
属性
IUPAC Name |
1-(4-aminophenoxy)-3-imidazol-1-ylpropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2/c13-10-1-3-12(4-2-10)17-8-11(16)7-15-6-5-14-9-15/h1-6,9,11,16H,7-8,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPNAHQWRBPXANI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)OCC(CN2C=CN=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90424594 | |
| Record name | 1-(4-Aminophenoxy)-3-(1H-imidazol-1-yl)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90424594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
878668-47-4 | |
| Record name | 1-(4-Aminophenoxy)-3-(1H-imidazol-1-yl)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90424594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


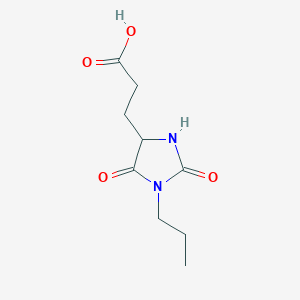

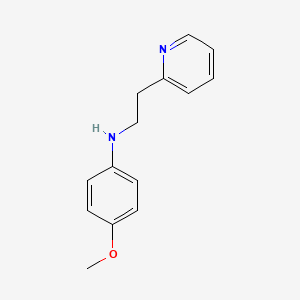
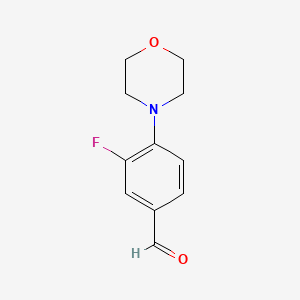

![[3-(3-Methoxy-phenyl)-pyrazol-1-yl]-acetic acid](/img/structure/B1309819.png)
